Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
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Overview
Description
Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the fusion of a triazole ring with a thiazole ring, forming a rigid and stable structure that can participate in diverse chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It is known that similar compounds can inhibit or activate their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been studied for their stability and efficacy under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst, leading to the formation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: N-bromosuccinimide, phosphorus tribromide; reactions often require inert atmospheres and controlled temperatures.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Comparison with Similar Compounds
Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazole-thiadiazine structure but differs in the substitution pattern and specific functional groups.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another closely related compound with a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3,5-dimethyl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-3-5(6(11)12)13-7-9-8-4(2)10(3)7/h1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJOZCQBJCHTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NN=C(N12)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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